molecular formula C10H13NO B2359120 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- CAS No. 1067891-36-4

1H-Indole-3-methanol, 2,3-dihydro-3-methyl-

Cat. No.: B2359120
CAS No.: 1067891-36-4
M. Wt: 163.22
InChI Key: CKKFNNQGUZWLKL-UHFFFAOYSA-N
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Description

1H-Indole-3-methanol, 2,3-dihydro-3-methyl-: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method includes the Tscherniac-Einhorn reaction, which involves the reaction of indoline with isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-3-methanol, 2,3-dihydro-3-methyl- has numerous scientific research applications, including:

Comparison with Similar Compounds

  • 1H-Indole-2-methanol
  • 1H-Indole-3-carboxaldehyde
  • 1H-Indole-3-acetic acid

Comparison: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is unique due to its specific structure and the resulting biological activities. Compared to other indole derivatives, it may exhibit different reactivity and therapeutic potential, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-methyl-1,2-dihydroindol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(7-12)6-11-9-5-3-2-4-8(9)10/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKFNNQGUZWLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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